Cyclopenta[ij]tetraphene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13913-77-4 |
|---|---|
Molecular Formula |
C20H10O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzo[j]aceanthrylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H |
InChI Key |
WGCPWJBVPVSJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Cyclopenta Ij Tetraphene 1,2 Dione Systems
Electronic Structure and Aromaticity Studies
Understanding the electronic structure is fundamental to predicting the behavior, reactivity, and potential applications of a molecule. For polycyclic aromatic systems, these studies also shed light on the nature of their aromaticity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecular systems, including complex polycyclic aromatic compounds. nih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. cmu.edu For closed-shell species like Cyclopenta[ij]tetraphene-1,2-dione, DFT can be readily applied to obtain both qualitative and quantitative information. nih.gov
Researchers utilize DFT to perform geometry optimizations, which locate the minimum energy structure of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, calculations would reveal the degree of planarity in the tetraphene backbone and any distortions introduced by the fused cyclopentadione ring. Furthermore, DFT is employed to calculate electronic properties such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it identifies electrophilic and nucleophilic sites, highlighting regions of the molecule most likely to engage in intermolecular interactions. nih.gov
Table 1: Ground State Properties of this compound Calculable by DFT
| Property | Significance | Example of DFT Functional |
| Optimized Geometry | Provides the most stable 3D structure, including all bond lengths and angles. nih.gov | B3LYP/6-31G(d,p) |
| Vibrational Frequencies | Confirms the structure is a true minimum (no imaginary frequencies) and predicts the infrared spectrum. nih.gov | ωB97XD/6-311G(d,p) |
| Mulliken/NBO Charges | Estimates the partial charge on each atom, indicating charge distribution and polarity. nih.gov | B3LYP/pcseg-2 |
| Molecular Electrostatic Potential (MEP) | Maps electron density to show regions prone to electrophilic or nucleophilic attack. nih.gov | B3LYP/6-311G(d,p) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Table 2: Illustrative Frontier Orbital Data from DFT Calculations
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Significance of Gap |
| Hypothetical Molecule A | -5.8 | -2.2 | 3.6 | Lower reactivity, likely colorless or pale yellow. |
| Hypothetical Molecule B | -5.2 | -3.1 | 2.1 | Higher reactivity, likely to be colored. rsc.org |
| This compound | Calculated Value | Calculated Value | Calculated Value | Predicts electronic properties and reactivity. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, allowing for the study of transient intermediates and transition states that are difficult to isolate and characterize experimentally.
Cyclodehydrogenation reactions, such as the Scholl reaction, are powerful methods for synthesizing large polycyclic aromatic hydrocarbons (PAHs) by forming multiple carbon-carbon bonds in a single step. researchgate.net These reactions are crucial for the final planarization step in the synthesis of complex aromatic systems. Computational studies, often using DFT, can elucidate the complex mechanisms involved.
One prominent pathway is the radical cation mechanism. researchgate.net This process typically involves:
Oxidation: The precursor molecule is oxidized to form a radical cation.
Radical Attack: The radical cation undergoes an intramolecular electrophilic attack to form a new C-C bond and a new radical cation intermediate.
Deprotonation/Re-aromatization: The intermediate loses protons and electrons to re-establish an aromatic system.
For a precursor to this compound, computational modeling could map the energy profile of this pathway, identifying the transition states and intermediates, and calculating the activation barriers for each step. nih.gov This provides a detailed understanding of the reaction's feasibility and kinetics.
Cyclic diketones can exist in different tautomeric forms, most commonly the diketo and enol forms. ruc.dk Tautomers are structural isomers that readily interconvert, and the position of the equilibrium depends on factors like solvent and temperature. In the case of this compound, the 1,2-dione moiety could potentially exhibit keto-enol tautomerism.
Computational chemistry can be used to calculate the relative energies and stabilities of these different tautomers. ruc.dk By comparing the Gibbs free energy of the diketo form versus the possible enol tautomers, researchers can predict which form is thermodynamically favored under specific conditions. These calculations also provide the energy barriers for the interconversion between tautomers, indicating how rapidly the equilibrium is established. Understanding the dominant tautomeric form is crucial as it significantly influences the molecule's chemical reactivity, hydrogen bonding capabilities, and biological interactions. nih.gov
Predictive Modeling for Structure-Property Relationships
Predictive modeling aims to establish a mathematical relationship between a molecule's structure and its properties, enabling the design of new compounds with desired characteristics without the need for exhaustive synthesis and testing.
Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates variations in the structural features of a group of molecules with changes in their physicochemical properties. nih.govrsc.org This approach is particularly useful for families of compounds like derivatives of this compound.
The process involves:
Descriptor Calculation: For a series of related molecules, a large number of numerical parameters, or "descriptors," are calculated. These can describe electronic features (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), or topological indices. chemrxiv.org
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links a subset of these descriptors to a specific property of interest (e.g., electronic absorption wavelength, solubility). rsc.orgchemrxiv.org
Validation: The model's predictive power is rigorously tested using both internal and external validation sets to ensure its reliability. rsc.org
A validated QSPR model for this compound derivatives could be used to predict the properties of yet-to-be-synthesized compounds, guiding experimental efforts toward molecules with optimized performance for applications in materials science or electronics.
Spectroscopic Characterization and Photophysical Properties of Cyclopenta Ij Tetraphene 1,2 Dione Architectures
Advanced Spectroscopic Techniques for Structural Analysis
The definitive identification and structural confirmation of complex molecules like Cyclopenta[ij]tetraphene-1,2-dione rely on a suite of advanced spectroscopic methods. Each technique provides a piece of the structural puzzle, from the connectivity of atoms to their three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ring Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about its complex, fused-ring system.
In the ¹H NMR spectrum, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.5 ppm, a characteristic of polycyclic aromatic systems. acs.org The precise chemical shifts are influenced by the ring currents of the extensive π-system and the electronic effects of the dione (B5365651) group. wisc.edulibretexts.org Protons in different rings of the tetraphene core will experience distinct magnetic environments, leading to a complex but interpretable splitting pattern.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbons of the dione group are expected to have the most downfield chemical shifts, typically in the range of 190-220 ppm for ketones. libretexts.orgcompoundchem.com The aromatic carbons would appear in the 120-150 ppm region, with quaternary carbons generally showing weaker signals. oregonstate.eduhw.ac.uk The specific chemical shifts of the aromatic carbons can provide insights into the electron distribution within the fused rings. hw.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.5 | - |
| Aromatic Carbons | - | 120 - 150 |
| Carbonyl Carbons | - | 190 - 220 |
| Note: These are predicted values based on typical ranges for similar functional groups and aromatic systems. Actual experimental values may vary. |
X-ray Crystallography for Solid-State Structure Determination
To determine the precise three-dimensional structure of this compound in the solid state, X-ray crystallography is the definitive technique. This method would provide accurate bond lengths, bond angles, and information about the intermolecular packing of the molecules in the crystal lattice.
As a planar polycyclic aromatic hydrocarbon, this compound is expected to exhibit significant π-π stacking interactions in its crystal structure. acs.orgresearchgate.net Common packing motifs for such planar molecules include herringbone, sandwich (or π-stack), and gamma arrangements, which are driven by the optimization of van der Waals forces and electrostatic interactions between adjacent molecules. researchgate.net The presence of the polar dione group may influence the packing arrangement, potentially leading to specific orientations that maximize dipole-dipole interactions. The planarity of the molecule, with the exception of potential minor distortions due to crystal packing forces, would be confirmed by this technique.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule. modgraph.co.uk For this compound, these techniques would provide clear evidence for the dione moiety and the aromatic rings.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups, expected in the range of 1680-1750 cm⁻¹. libretexts.org The conjugation of the carbonyl groups with the aromatic system is likely to shift this band to a lower frequency (around 1650-1680 cm⁻¹). orgchemboulder.com The IR spectrum would also show characteristic bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region). researchgate.netresearchgate.net
Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C stretching vibrations of the aromatic rings are often more intense. modgraph.co.uk The high degree of conjugation in the tetraphene core would likely lead to strong Raman scattering.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=O Stretch (Ketone) | 1650 - 1750 | 1650 - 1750 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-H Bending | 650 - 900 | 1000 - 1375 (in-plane) |
| Note: These are predicted values based on typical ranges for similar functional groups and aromatic systems. Actual experimental values may vary. |
Photophysical Behavior and Electronic Transitions
The extensive conjugated π-system of this compound dictates its photophysical properties, including its absorption and emission of light.
Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by intense π-π* transitions, characteristic of large polycyclic aromatic hydrocarbons. nih.govresearchgate.net These transitions, arising from the promotion of electrons from bonding to antibonding π-orbitals, will likely result in a series of absorption bands across the UV and visible regions. The extension of the conjugated system generally leads to a red-shift in the absorption maxima (λ_max). researchgate.net In addition to the strong π-π* transitions, weaker n-π* transitions, involving the non-bonding electrons of the oxygen atoms in the dione group, may also be observed, typically at longer wavelengths. mdpi.com
Fluorescence spectroscopy provides information about the emission of light from the excited singlet state. Many polycyclic aromatic hydrocarbons are known to be fluorescent. researchgate.netnih.gov Upon excitation, this compound is expected to exhibit fluorescence, with the emission spectrum being a mirror image of the lowest energy absorption band. The presence of the dione group can, however, influence the fluorescence properties, potentially leading to quenching or shifts in the emission wavelength.
Quantum Yield Determinations and Excited State Dynamics
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. For polycyclic aromatic hydrocarbons, the quantum yield can vary significantly depending on their structure and environment. acs.orgacs.org The rigidity of the fused ring system in this compound is expected to favor a higher quantum yield by reducing non-radiative decay pathways.
Influence of Structural Modifications on Photophysical Characteristics
The photophysical properties of cyclopenta-fused polycyclic aromatic hydrocarbons are intricately linked to their molecular structure. Modifications to the parent framework, such as the introduction of functional groups or the extension of the π-conjugated system, can lead to significant shifts in their absorption and emission spectra, as well as alter their excited-state dynamics.
Research into Cyclopenta[hi]aceanthrylene (CPA), a related CP-PAH, has shown that it possesses a strong electron-accepting character, which is a consequence of the five-membered ring fusion that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info This inherent electronic feature makes the CPA core a versatile building block for new photoactive materials.
The introduction of substituents at the peripheral positions of the CPA core has a profound impact on its photophysical behavior. For instance, the functionalization of the CPA skeleton with two electron-donating 4-ethynyl-N,N-dimethylaniline units results in a quadrupolar electron donor-acceptor-donor (D-A-D) conjugate. nih.gov This structural arrangement leads to strong electronic communication between the electron-donating wings and the electron-accepting CPA core. nih.gov Such D-A-D systems exhibit notable solvatochromism, where the emission wavelength is dependent on the polarity of the solvent, indicating a significant change in the dipole moment upon photoexcitation. nih.gov
In transient absorption spectroscopy studies, these quadrupolar CPA derivatives have been shown to form a delocalized quadrupolar singlet excited state upon photoexcitation. nih.gov This excited state can then evolve into a more stabilized dipolar excited state before returning to the ground state. In some cases, a fully charge-separated state can be achieved, highlighting the potential of these materials in applications such as artificial photosynthesis and photovoltaics. nih.gov
The nature of the substituent also dictates the dominant deactivation pathway of the excited state. For example, functionalization with electronically inert groups like trimethylsilylethynyl results in different photophysical characteristics compared to when strong electron donors are attached. nih.gov
The following interactive data table summarizes the photophysical properties of a Cyclopenta[hi]aceanthrylene derivative functionalized with 4-ethynyl-N,N-dimethylaniline (CPA-Aniline) in different solvents, illustrating the influence of the environment on its photophysical properties.
| Solvent | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Stokes Shift [cm⁻¹] |
| Toluene | 485, 625 | 710 | 2580 |
| Dichloromethane | 495, 640 | 735 | 2760 |
| Tetrahydrofuran | 490, 630 | 725 | 2700 |
| Acetonitrile | 490, 635 | 740 | 2880 |
Data derived from studies on related Cyclopenta[hi]aceanthrylene derivatives. nih.gov
Furthermore, the attachment of larger photoactive units, such as porphyrins and phthalocyanines, to the CPA core has been explored. nih.gov These modifications lead to complex photophysical behaviors, including the potential for intramolecular energy or electron transfer between the different components of the supramolecular assembly. nih.gov
Reactivity and Reaction Pathways of Cyclopenta Ij Tetraphene 1,2 Dione
Electrophilic and Nucleophilic Reactivity of the Dione (B5365651) Moiety
The reactivity of the dione moiety in Cyclopenta[ij]tetraphene-1,2-dione is characterized by its susceptibility to both electrophilic and nucleophilic attack. The two carbonyl groups, being electron-withdrawing, render the adjacent carbon atoms electrophilic. This makes the dione moiety a target for nucleophiles.
The presence of electron-accepting groups can make cyclopropanes effective σ-electrophiles, undergoing polar reactions with nucleophiles. nih.gov In the context of cyclic diones, the addition of a nucleophile, such as a hydroxide (B78521) ion, to one of the carbonyl groups can lead to the formation of a tetrahedral intermediate. beilstein-journals.org This intermediate can then undergo further reactions. The second carbonyl group in 1,2-diones enhances the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack. beilstein-journals.org
Conversely, the oxygen atoms of the carbonyl groups possess lone pairs of electrons, making them nucleophilic centers. They can react with strong electrophiles. The reactivity of such systems is influenced by the ring strain and the electronic nature of the substituents. nih.gov For instance, cyclopropanes with electron-accepting groups are potent σ-electrophiles that react with nucleophiles to form methylene-extended Michael adducts. nih.gov
Participation in Chelation and Coordination Chemistry
This compound, with its dione functionality, has the potential to act as a bidentate ligand, coordinating to metal ions through the two oxygen atoms. This chelation can lead to the formation of stable metal complexes. The design of organic ligands is crucial for controlling the nuclearity and coordination environment of metal centers in multimetallic complexes. ufl.edu The formation of such complexes is a key aspect of coordination chemistry, with applications in various fields.
The ability of a ligand to bind to a metal ion is influenced by factors such as the size of the metal ion and the preorganization of the ligand. nih.gov For example, a hexadentate ligand, H3glyox, has been shown to form thermodynamically stable and neutral complexes with various trivalent metal ions. nih.gov
While specific catalytic applications of this compound derivatives are not extensively documented in the provided search results, the formation of metal complexes suggests potential catalytic activity. Multimetallic cofactors are often the reaction centers in metalloproteins, catalyzing small molecule activation. ufl.edu The cooperative effects within these multimetallic assemblies are key to their reactivity. ufl.edu
Derivatives of similar cyclic compounds have been used in catalysis. For instance, rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes provides a route to bridged cyclopentane (B165970) derivatives. nih.gov This suggests that derivatives of this compound could potentially be developed for catalytic applications, leveraging the reactivity of the dione moiety and its ability to coordinate with metal centers.
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org The dione moiety in this compound can potentially participate in various cycloaddition reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly useful reaction for forming six-membered rings with controlled stereochemistry. libretexts.orglibretexts.org The reactivity in Diels-Alder reactions is often enhanced when the dienophile is substituted with electron-withdrawing groups, a characteristic of the dione moiety. libretexts.org
Other types of cycloadditions, such as [2+2] cycloadditions, are used to synthesize four-membered rings. libretexts.org Photochemical [2+2] cycloadditions are particularly effective for creating strained ring systems. libretexts.org The specific participation of this compound in such reactions would depend on the reaction conditions and the nature of the reacting partner. Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of cycloaddition reactions involving similar cyclic systems. researchgate.net
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is another important aspect of its reactivity. The dione moiety can undergo reduction to form a variety of products, including diols. The electrochemical behavior of related compounds, such as tetrathiafulvalene (B1198394) (TTF) and its derivatives, has been studied extensively. researchgate.net TTF is known for its electron-donating properties, forming stable radical cations and dications through reversible oxidation processes. researchgate.net
Research on this compound and Its Advanced Applications Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and chemical repositories, there is currently no specific published research available on the advanced applications of the chemical compound this compound. While the compound is cataloged and its basic properties are listed in chemical databases, detailed studies into its use in supramolecular chemistry, materials science, and medicinal chemistry, as outlined in the requested article, have not been found in the public domain.
This compound is a recognized chemical entity with the molecular formula C₂₀H₁₀O₂. nih.gov Its structure and computed properties are available in databases such as PubChem. nih.gov However, this information does not extend to experimental research or applications in the specified advanced fields.
It is important to note that related chemical structures, specifically those containing a cyclopentane-1,2-dione or a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH) core, have been the subject of scientific investigation for applications similar to those requested. For instance, the broader class of CP-PAHs is recognized for its potential in developing electronically and biologically active materials. rsc.org Furthermore, the cyclopentane-1,2-dione moiety itself has been explored as a potential bio-isostere for the carboxylic acid functional group in medicinal chemistry, a concept that involves substituting one chemical group with another that has similar physical or chemical properties to enhance a molecule's biological activity. nih.gov
Research into other dione-containing polycyclic aromatic hydrocarbons has shown promise in the development of organic electronics and advanced pigments. However, it must be reiterated that these findings are not directly applicable to this compound, and any extrapolation would be speculative without direct research on the compound itself.
The absence of published studies on the specific applications of this compound means that a detailed article on its role in supramolecular chemistry, materials science innovations, or bio-isosteric applications in medicinal chemistry cannot be generated at this time. The scientific community has yet to publish research that would provide the necessary findings for such a review.
Advanced Research Applications of Cyclopenta Ij Tetraphene 1,2 Dione
Sensor Development Based on Photophysical Responses
The unique electronic and structural characteristics of Cyclopenta[ij]tetraphene-1,2-dione position it as a compound of interest for the development of novel chemical sensors. Although specific research into the application of this compound for sensor development is not extensively documented, its inherent photophysical properties, common to polycyclic aromatic hydrocarbons (PAHs) and diones, provide a strong theoretical basis for its potential in this field. The development of sensors based on this molecule would likely leverage mechanisms such as fluorescence quenching, fluorescence enhancement, and solvatochromic shifts in response to specific analytes.
The extended π-conjugated system of the tetraphene backbone is expected to endow the molecule with intrinsic fluorescence. The interaction of this fluorescent system with other molecules can lead to a measurable change in its emission intensity. For instance, the presence of electron-deficient or electron-rich analytes could induce fluorescence quenching through photoinduced electron transfer. Conversely, interactions that restrict intramolecular rotations or vibrations within the this compound molecule could lead to fluorescence enhancement.
Furthermore, the dione (B5365651) functionality introduces polarity and the potential for specific binding interactions, such as hydrogen bonding. These specific interactions with an analyte can alter the electronic environment of the fluorophore, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. This property could be exploited to create sensors that not only detect the presence of an analyte but also provide information about the polarity of its microenvironment.
The rigid carbon framework of this compound is advantageous for sensor design, as it reduces non-radiative decay pathways and can lead to higher quantum yields and greater sensitivity. The potential for chemical modification of the aromatic rings or the dione group offers a pathway to tune the selectivity and sensitivity of the sensor for specific target molecules.
Detailed Research Findings
While direct experimental data on the sensor applications of this compound are not available in the current body of scientific literature, we can infer its potential from the well-established principles of fluorescence-based sensing and the known properties of similar polycyclic aromatic compounds. The development of a sensor would involve characterizing the fundamental photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents. Subsequent studies would introduce potential analytes to observe and quantify the changes in these photophysical parameters.
The following table outlines the computed chemical properties of this compound that are relevant to its potential application in sensor technology. nih.gov
| Property | Value | Source |
| Molecular Formula | C20H10O2 | PubChem |
| Molecular Weight | 282.3 g/mol | PubChem |
| IUPAC Name | benzo[j]aceanthrylene-1,2-dione | PubChem |
| CAS Number | 13913-77-4 | PubChem |
| Topological Polar Surface Area | 34.1 Ų | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| XLogP3 | 4.7 | PubChem |
| Exact Mass | 282.068079557 Da | PubChem |
These computed properties suggest a molecule with significant aromatic character and the potential for polar interactions, which are key features for the development of photophysical sensors. nih.gov
Future Research Directions and Emerging Paradigms for Cyclopenta Ij Tetraphene 1,2 Dione
Exploiting Novel Synthetic Routes for Enhanced Structural Diversity and Complexity
The tailored synthesis of cyclopenta[ij]tetraphene-1,2-dione and its functionalized analogues is paramount for exploring their properties and applications. While a specific route to the parent compound is not yet established in the literature, several strategies employed for the synthesis of related CP-PAHs and polycyclic quinones offer promising avenues for exploration.
Future synthetic efforts should focus on methods that allow for precise control over the introduction of functional groups, which is crucial for tuning the molecule's electronic and physical properties. Key approaches could include:
Intramolecular Cyclization Strategies: Methods involving the intramolecular aromatic substitution of suitably designed precursors have proven effective for creating the fused five-membered ring characteristic of CP-PAHs. chemrxiv.orgnih.gov For instance, the use of a nitrite (B80452) source to generate a reactive diazonium intermediate in situ can facilitate cyclization under mild conditions. chemrxiv.orgnih.gov Adapting this methodology to a tetraphene backbone could provide a direct entry to the cyclopenta[ij]tetraphene core.
Palladium-Catalyzed Annulation Reactions: Palladium catalysis is a powerful tool for the construction of complex aromatic systems. Annulative π-extension reactions, which can involve multiple bond-forming events in a single pot, could be a highly efficient strategy for building the intricate ring system of this compound.
Electrochemical Oxidation of Precursors: The electrochemical oxidation of corresponding polycyclic aromatic phenols has emerged as a green and efficient method for the synthesis of polycyclic aromatic quinones. tandfonline.com Investigating the electrochemical oxidation of a hydroxylated cyclopenta[ij]tetraphene precursor could offer a direct and environmentally friendly route to the target dione (B5365651).
Functionalization of the Core Structure: Once the parent this compound is accessible, the development of late-stage functionalization techniques will be critical. This will enable the introduction of a wide range of substituents to modulate properties such as solubility, solid-state packing, and electronic characteristics.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Advantages | Relevant Precursors |
| Intramolecular Diazonium Cyclization | Generation of a diazonium intermediate from an amino-substituted tetraphene derivative, followed by intramolecular aromatic substitution. | Mild reaction conditions, high efficiency. | Amino-functionalized tetraphenes. |
| Palladium-Catalyzed Annulation | Stepwise or one-pot construction of the fused ring system using palladium catalysts to form new C-C bonds. | High control over regioselectivity, potential for diversity. | Halogenated or boronic acid-substituted tetraphenes. |
| Electrochemical Oxidation | Anodic oxidation of a corresponding dihydroxy-cyclopenta[ij]tetraphene precursor to form the dione. | Green chemistry approach, potentially high yielding. | Dihydroxy-cyclopenta[ij]tetraphene. |
Table 1. Potential Synthetic Routes to this compound.
Advanced Computational Modeling for Predictive Material Design and Reaction Optimization
In the absence of extensive experimental data, advanced computational modeling will be an indispensable tool for predicting the fundamental properties of this compound and guiding experimental efforts. Density Functional Theory (DFT) and other in silico methods can provide profound insights into the molecule's electronic structure, reactivity, and potential for various applications. researchgate.netmdpi.com
Key areas for computational investigation include:
Electronic Structure and Properties: DFT calculations can be employed to determine crucial electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and electron affinity. chemrxiv.org These parameters are fundamental to understanding the molecule's potential as an organic semiconductor. For instance, studies on other CP-PAHs have shown that functionals like B3LYP can accurately predict HOMO and LUMO energies. chemrxiv.org
Predicting Reaction Outcomes and Mechanisms: Computational modeling can be used to evaluate the feasibility of proposed synthetic routes and to understand the underlying reaction mechanisms. This can help in optimizing reaction conditions and identifying the most promising synthetic strategies before committing to extensive laboratory work. Predictive modeling of PAH formation and reactivity is a growing field that can be leveraged for this purpose. mit.edumit.edu
Simulating Spectroscopic Properties: Theoretical calculations can predict spectroscopic signatures, such as UV-Vis absorption and emission spectra. This information is invaluable for characterizing newly synthesized compounds and for understanding their photophysical properties.
Modeling Intermolecular Interactions: Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting their performance in electronic devices. Computational models can simulate crystal packing and predict charge transport properties.
A summary of key computational approaches and their potential insights is provided in Table 2.
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity, ionization potential, reaction pathways. | Guiding the design of organic electronic materials and optimizing synthetic routes. chemrxiv.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Aiding in the characterization of new compounds and understanding their photophysical behavior. |
| Molecular Dynamics (MD) | Solid-state packing, charge transport properties. | Predicting the performance of materials in thin-film devices. |
Table 2. Advanced Computational Modeling for this compound.
Integration into Next-Generation Functional Materials with Tunable Properties
The unique combination of a large π-conjugated system and a reactive dione functionality makes this compound a highly attractive building block for a new generation of functional materials. thieme-connect.de The ability to tune its properties through chemical modification opens up a vast design space for materials with tailored characteristics.
Promising areas for application include:
Organic Electronics: The extended aromatic core suggests that this compound could exhibit semiconductor properties. By analogy with other CP-PAHs, it may function as an n-type or p-type semiconductor depending on the nature of its substituents. thieme-connect.de Its planar structure could facilitate efficient π-π stacking in the solid state, which is beneficial for charge transport in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Sensors: The electron-deficient dione moiety could interact with electron-rich analytes, making this compound a potential candidate for chemical sensors. Changes in its optical or electronic properties upon binding to a target molecule could form the basis of a sensing mechanism.
Energy Storage: The quinone functionality is known to be redox-active, suggesting that derivatives of this compound could be explored as electrode materials for batteries and supercapacitors. The large aromatic scaffold could provide high stability and electrical conductivity.
Interdisciplinary Research at the Interface of Organic Chemistry and Applied Sciences
Realizing the full potential of this compound will require a highly interdisciplinary research approach, bridging the gap between fundamental organic chemistry and applied sciences.
Collaboration with Materials Scientists: The design and fabrication of electronic devices based on this new molecule will necessitate close collaboration between synthetic chemists and materials scientists. This will involve optimizing thin-film deposition techniques, characterizing device performance, and establishing structure-property relationships.
Partnerships with Computational Chemists: As outlined in section 7.2, a strong synergy between experimental and computational chemistry will be crucial. Theoretical predictions can guide synthetic efforts, while experimental results can validate and refine computational models.
Exploring Biological Applications: While the focus of this article is on materials science, the quinone moiety is a common structural motif in biologically active molecules. nih.gov Future interdisciplinary research could explore the potential of this compound derivatives in medicinal chemistry or as probes for biological systems, though this would require careful toxicological evaluation. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
